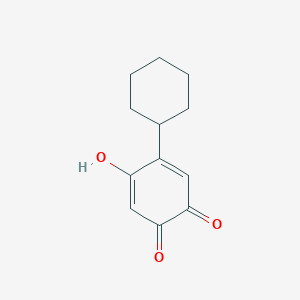
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is an organic compound characterized by a quinone structure with a cyclohexyl group and a hydroxyl group attached to the benzene ring. This compound is part of the quinone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidation of 2-Cyclohexyl-5-hydroxybenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated quinones or other substituted quinones.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, leading to oxidative stress and potential biological effects. The compound’s quinone structure allows it to participate in electron transfer processes, making it a versatile molecule in redox chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-hydroxybenzo-1,4-quinone
- 2-Ethyl-5-hydroxybenzo-1,4-quinone
- 2-Phenyl-5-hydroxybenzo-1,4-quinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Numéro CAS |
129046-56-6 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
Clé InChI |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
SMILES canonique |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Synonymes |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















